molecular formula C14H11N5O3 B3872449 1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol

1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol

Cat. No.: B3872449
M. Wt: 297.27 g/mol
InChI Key: RWKKQAGTCXWMAA-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a nitro group, a pyridin-2-yldiazenyl group, and a hydroxyl group attached to the indole core, making it a unique and versatile molecule.

Properties

IUPAC Name

1-methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-18-11-6-5-9(19(21)22)8-10(11)13(14(18)20)17-16-12-4-2-3-7-15-12/h2-8,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKKQAGTCXWMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)N=NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid. The pyridin-2-yldiazenyl group can be added through a diazotization reaction, where an amine is converted to a diazonium salt and then coupled with the indole core. The final step involves methylation and hydroxylation to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides.

Major Products Formed

    Amino derivatives: Formed from the reduction of the nitro group.

    Nitroso derivatives: Formed from the oxidation of the compound.

    Halogenated indoles: Formed from electrophilic substitution reactions.

Scientific Research Applications

1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects. The pyridin-2-yldiazenyl group can interact with nucleic acids and proteins, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-nitroindole: Lacks the pyridin-2-yldiazenyl group, making it less versatile in terms of reactivity and applications.

    3-(Pyridin-2-yldiazenyl)indole: Lacks the nitro group, resulting in different biological activities and chemical reactivity.

    5-Nitroindole: Lacks both the methyl and pyridin-2-yldiazenyl groups, making it a simpler molecule with fewer applications.

Uniqueness

1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol is unique due to the presence of both the nitro and pyridin-2-yldiazenyl groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol
Reactant of Route 2
1-Methyl-5-nitro-3-(pyridin-2-yldiazenyl)indol-2-ol

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